molecular formula C20H38NNaO7S B12681192 Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate CAS No. 67834-95-1

Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate

Cat. No.: B12681192
CAS No.: 67834-95-1
M. Wt: 459.6 g/mol
InChI Key: WASVUDNCCJNKEG-UHFFFAOYSA-M
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Description

Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate: is a heterocyclic organic compound with the molecular formula C20H38NNaO7S and a molecular weight of 459.57299 g/mol . This compound is known for its unique structure, which includes a sulfonate group attached to an octadecanamide backbone. It is primarily used in experimental and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate typically involves the reaction of octadecanamide with dimethylamine and a sulfonating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and equipment used .

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Chemistry: In chemistry, sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its sulfonate group can interact with proteins and other biomolecules, making it useful in biochemical assays .

Industry: In industrial research, this compound is explored for its potential use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or organic synthesis .

Comparison with Similar Compounds

  • Sodium hydrogen N,N-dibutyl-10-(sulphonatooxy)octadecanamidate
  • Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate

Comparison: this compound is unique due to its specific structure, which includes a dimethylamine group. This distinguishes it from similar compounds that may have different alkyl groups attached to the amide nitrogen. The presence of the dimethylamine group can influence the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

67834-95-1

Molecular Formula

C20H38NNaO7S

Molecular Weight

459.6 g/mol

IUPAC Name

sodium;[1-carboxy-17-(dimethylamino)-17-oxoheptadecan-8-yl] sulfate

InChI

InChI=1S/C20H39NO7S.Na/c1-21(2)19(22)16-12-8-4-3-6-10-14-18(28-29(25,26)27)15-11-7-5-9-13-17-20(23)24;/h18H,3-17H2,1-2H3,(H,23,24)(H,25,26,27);/q;+1/p-1

InChI Key

WASVUDNCCJNKEG-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)CCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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